molecular formula C8H5Br2FO B1530021 2',3'-Dibromo-5'-fluoroacetophenone CAS No. 1806294-60-9

2',3'-Dibromo-5'-fluoroacetophenone

Cat. No.: B1530021
CAS No.: 1806294-60-9
M. Wt: 295.93 g/mol
InChI Key: YTLBTYOYHABNHX-UHFFFAOYSA-N
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Description

2',3'-Dibromo-5'-fluoroacetophenone is a halogenated acetophenone, a class of organic compounds characterized by the presence of halogen atoms (bromine and fluorine) attached to an acetophenone structure. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',3'-Dibromo-5'-fluoroacetophenone typically involves the bromination and fluorination of acetophenone. One common method is the reaction of acetophenone with bromine in the presence of a catalyst, followed by fluorination using a suitable fluorinating agent.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2',3'-Dibromo-5'-fluoroacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

2',3'-Dibromo-5'-fluoroacetophenone is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent.

  • Industry: Utilized in the development of new materials and in environmental research to study the effects of halogenated compounds.

Mechanism of Action

The mechanism by which 2',3'-Dibromo-5'-fluoroacetophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2',3'-Dibromo-5'-fluoroacetophenone is unique due to its specific combination of halogen atoms. Similar compounds include:

  • 2',3'-Dibromo-4'-fluoroacetophenone: Similar structure but with a different position of the fluorine atom.

  • 3-Bromo-1,1,1-trifluoroacetone: Contains a trifluoromethyl group instead of a fluorine atom on the benzene ring.

Properties

IUPAC Name

1-(2,3-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLBTYOYHABNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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